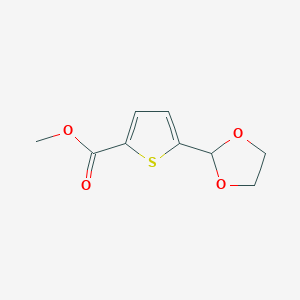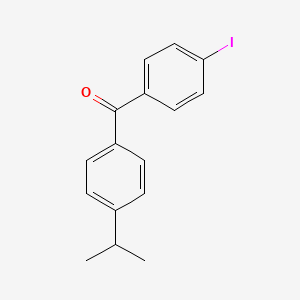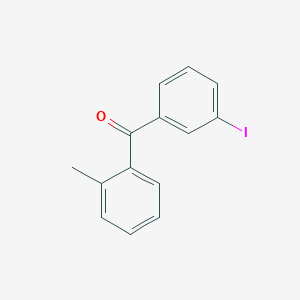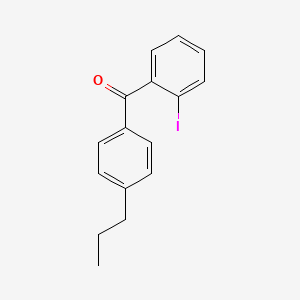
Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The “5-(1,3-dioxolan-2-YL)” part suggests the presence of a 1,3-dioxolane group, which is a type of acetal, attached to the 5-position of the thiophene ring . The “methyl carboxylate” part indicates the presence of a carboxylate ester functional group.
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have lower boiling points than the corresponding carboxylic acids due to the lack of hydrogen bonding, and heterocycles like thiophene and 1,3-dioxolane are often relatively stable .Applications De Recherche Scientifique
Chiral Dioxolane Inhibitors
1,3-Dioxolanes have been developed as chiral inhibitors of 5-lipoxygenase (5LO). They demonstrate significant potency, comparable or superior to other inhibitors in vivo. A study highlighted the synthesis of such dioxolanes and their efficacy in inhibiting leukotriene B4 synthesis, with specific focus on (S)-N-Methyl-4'-[[4-(2,2,4- trimethyl-1,3-dioxolan-4-yl)thien-2-yl]thio]acetanilide (Crawley & Briggs, 1995).
Synthesis and Characterization of Polymers
A study on the synthesis and characterization of polymers utilized 5-methyl-2-isopropyl-1,3-dioxolan-4-one derivatives. This research highlighted the methods used for synthesizing these compounds and their physical properties, indicating potential applications in various fields (Kumar & Negi, 2015).
Photochromism and Optical Recording
Research into novel photochromic dithienylethenes, incorporating 1,3-dioxolane, demonstrated their potential in optical recording and photochemical properties. These compounds exhibit color change upon UV light irradiation, indicating applications in near-field recording and data storage (Yang et al., 2006).
Synthesis of Poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]
Another study focused on the synthesis and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research provides insights into the stability and degradation mechanism of these polymers, which can be crucial for their application in various industries (Coskun et al., 1998).
Uncommon Transformations in Organic Chemistry
The study of methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate revealed a series of uncommon transformations under treatment with bases. This research contributes to the understanding of chemical reactions and synthesis in organic chemistry (Ivanova et al., 2006).
Synthesis of 1,3-Dioxolane Nucleoside Analogs
Research into the synthesis of 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides, exploring their potential in anti-viral and anti-neoplastic chemotherapy, shows the versatility of 1,3-dioxolane derivatives in medicinal chemistry (Bera et al., 2004).
Propriétés
IUPAC Name |
methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-11-8(10)6-2-3-7(14-6)9-12-4-5-13-9/h2-3,9H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJQBFYUYSHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641883 |
Source


|
| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-05-9 |
Source


|
| Record name | Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














